molecular formula C9H10ClN3O2 B13899629 6-chloro-N-cyclobutyl-3-nitropyridin-2-amine

6-chloro-N-cyclobutyl-3-nitropyridin-2-amine

Cat. No.: B13899629
M. Wt: 227.65 g/mol
InChI Key: CQURSKMDFXUCOT-UHFFFAOYSA-N
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Description

6-chloro-N-cyclobutyl-3-nitropyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a cyclobutylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclobutyl-3-nitropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of 6-chloro-3-nitropyridin-2-amine with cyclobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or chloroform, with the addition of a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are essential to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclobutyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-cyclobutyl-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclobutyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-cyclobutyl-3-nitropyridin-2-amine is unique due to the presence of the cyclobutylamine group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

6-chloro-N-cyclobutyl-3-nitropyridin-2-amine

InChI

InChI=1S/C9H10ClN3O2/c10-8-5-4-7(13(14)15)9(12-8)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,12)

InChI Key

CQURSKMDFXUCOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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